molecular formula C21H21N3O3 B5677680 2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide

2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide

Cat. No. B5677680
M. Wt: 363.4 g/mol
InChI Key: WHARCKXJRPXTBC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves condensation reactions, etherification, oximation, and Beckmann rearrangement processes. These methods may similarly apply to the target compound, suggesting a multi-step synthesis involving the construction of the imidazole ring, followed by coupling with a chromene derivative and subsequent amide formation (Gabriele et al., 2006).

Molecular Structure Analysis

Structural elucidation techniques such as X-ray diffraction, NMR, and DFT calculations are pivotal in determining the molecular geometry and electronic structure of benzimidazole derivatives. These methods have been employed to analyze the conformation and stereochemistry of similar compounds, providing insights into the molecular structure and potential reactive sites of the target molecule (Ghichi et al., 2023).

Chemical Reactions and Properties

Compounds within this chemical class exhibit a range of reactivities, including the ability to undergo further functionalization through reactions at available nucleophilic or electrophilic sites. The presence of the imidazole and benzamide moieties suggests potential for substitution reactions, cross-coupling, and participation in supramolecular assemblies through non-covalent interactions (Yadav & Ballabh, 2020).

Physical Properties Analysis

The physical properties such as solubility, melting point, and crystallinity can be inferred from related compounds. For instance, the solubility in organic solvents and water is influenced by the substituents attached to the core structure, whereas melting points and crystallinity are determined by the molecular packing and intermolecular forces within the crystal lattice (Chen et al., 2012).

Chemical Properties Analysis

The chemical stability, reactivity towards nucleophiles or electrophiles, and the potential for forming derivatives are essential aspects of the chemical properties analysis. The electronic nature of the imidazole and benzamide groups indicates a propensity for engaging in chemical transformations that could modify the compound's biological activity or physical properties (Touzeau et al., 2003).

properties

IUPAC Name

2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c1-26-16-7-6-15-10-14(13-27-19(15)11-16)12-24-21(25)18-5-3-2-4-17(18)20-22-8-9-23-20/h2-9,11,14H,10,12-13H2,1H3,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHARCKXJRPXTBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC=CC=C3C4=NC=CN4)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-imidazol-2-yl)-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]benzamide

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